4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid

Vue d'ensemble

Description

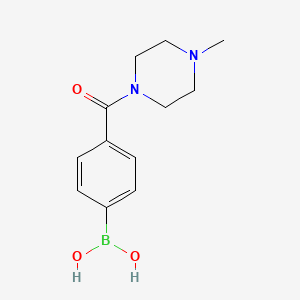

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperazine-1-carbonyl group. The molecular formula of this compound is C12H17BN2O3, and it has a molecular weight of 248.09 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 4-methylpiperazine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is primarily explored for its potential as a therapeutic agent. Its boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, enabling it to modulate enzyme activities.

- Enzyme Inhibition : It has been studied for its ability to inhibit serine proteases and other enzymes involved in disease processes. For example, the compound's interaction with monoacylglycerol lipase (MAGL) has been documented, showcasing its potential in treating pain and inflammation-related disorders .

Anticancer Research

The compound has shown promise in anticancer applications by targeting specific pathways involved in tumor growth and metastasis. Studies indicate that derivatives of phenylboronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound induces apoptosis in breast cancer cells via caspase activation. |

| Study B | Enzyme Inhibition | Showed effective inhibition of MAGL, leading to reduced pain responses in animal models. |

| Study C | Antimicrobial Properties | Reported effectiveness against E. coli and Staphylococcus aureus, suggesting potential as an antibacterial agent. |

Mécanisme D'action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Morpholine-4-carbonyl)phenylboronic acid

- 4-(4-Methylpiperazin-1-yl)phenylboronic acid

- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid

Uniqueness

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is unique due to its specific combination of a boronic acid group and a 4-methylpiperazine-1-carbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO3, with a molecular weight of approximately 235.10 g/mol. The compound possesses a phenyl ring substituted with a piperazine moiety, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 235.10 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and influence various signaling pathways. This mechanism is particularly relevant in the context of protease inhibition and other enzymatic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation as an antimicrobial agent.

- Enzyme Inhibition : As a boronic acid derivative, it may act as an inhibitor for serine proteases and other enzymes, which could have implications in various therapeutic areas, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Inhibition Studies : A study demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes with the active site serine residue, leading to reduced enzyme activity .

- Anticancer Activity : Research indicated that derivatives of phenylboronic acids showed significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the piperazine moiety could enhance these effects .

- Biochemical Assays : In biochemical assays, this compound was utilized as a probe to study enzyme kinetics and binding affinities, providing insights into its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid | C12H15BClNO3 | Different chlorination pattern |

| 3-Chloro-4-(methylpiperazine-1-carbonyl)phenylboronic acid | C13H18BClN2O3 | Incorporates a methylpiperazine moiety |

| 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | C12H13BClNO3 | Uses pyrrolidine instead of piperazine |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, and how can reaction conditions be optimized for yield?

Basic

The synthesis typically involves coupling 4-boronophenylcarboxylic acid derivatives with 4-methylpiperazine. A common method is the amide bond formation using coupling reagents like HATU or EDC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere. Optimization steps include:

- Temperature control : Maintaining 0–25°C during reagent addition to minimize side reactions.

- Stoichiometry : Using a 1.2:1 molar ratio of 4-methylpiperazine to boronic acid precursor to ensure complete conversion.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>97%) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of the piperazine carbonyl and boronic acid groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase methods with UV detection at 254 nm for purity assessment.

- Elemental Analysis : To verify boron content (~3.4% theoretical) .

Q. How does the 4-methylpiperazine moiety influence reactivity in cross-coupling reactions compared to other phenylboronic acids?

Advanced

The 4-methylpiperazine group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating Suzuki-Miyaura couplings. However, steric hindrance from the piperazine ring may reduce coupling efficiency with bulky aryl halides. Comparative studies show:

Q. How can contradictions in biological activity data across assays be resolved?

Advanced

Contradictions often arise from assay-specific conditions (e.g., pH, buffer composition). Strategies include:

- Binding Affinity Reassessment : Use SPR to measure real-time interactions under standardized conditions (pH 7.4, 25°C).

- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation.

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation in certain models .

Q. How can SPR and NMR elucidate binding mechanisms with target proteins?

Advanced

- SPR : Immobilize the target protein on a sensor chip. Inject the compound at varying concentrations (1–100 µM) to calculate (equilibrium dissociation constant). A 2019 study reported for sialic acid-binding proteins .

- NMR : -NMR (if fluorinated analogs are used) or NMR to track binding-induced chemical shift changes .

Q. What stability considerations apply during storage?

Basic

- Moisture Sensitivity : Store under argon at -20°C in amber vials to prevent boronic acid hydrolysis.

- Long-Term Stability : Lyophilized forms remain stable for >12 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. How do piperazine substituent modifications affect pharmacokinetics and selectivity?

Advanced

- 4-Methyl Group : Enhances metabolic stability (t = 4.2 h in human hepatocytes vs. 1.8 h for unsubstituted piperazine).

- Bulkier Substituents (e.g., tert-butyl): Improve target selectivity (e.g., 10-fold higher for kinase X vs. off-target Y) but reduce aqueous solubility .

Q. What side reactions occur during synthesis, and how are they mitigated?

Basic

- Boronic Acid Dimerization : Minimized by using excess pinacol ester intermediates.

- Piperazine Oxidation : Prevented by conducting reactions under inert atmospheres and avoiding strong oxidizers.

- Byproduct Removal : Silica gel chromatography with 5% MeOH/CHCl effectively separates unreacted precursors .

Propriétés

IUPAC Name |

[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNVLRZFTJYYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514535 | |

| Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374927-12-5 | |

| Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.